7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, often referred to by its chemical name, is a compound with significant relevance in pharmaceutical chemistry. It serves as an intermediate in the synthesis of aripiprazole, an antipsychotic medication used primarily to treat schizophrenia and bipolar disorder. The compound is classified as a quinolinone derivative, characterized by its unique structure that includes a chloroalkyl ether moiety.
The compound can be sourced from various chemical suppliers and is classified under several categories based on its chemical structure and functional groups. Its molecular formula is , indicating the presence of chlorine, nitrogen, and oxygen atoms alongside carbon and hydrogen. This classification positions it within the broader category of heterocyclic compounds, specifically those derived from quinoline.
The synthesis of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one can be achieved through several methods. One notable approach involves the alkylation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one using 1,4-dibromobutane in the presence of a base such as potassium carbonate. The process typically involves the following steps:
Alternative methods for synthesizing this compound have also been documented, emphasizing variations in solvents and purification techniques.
The molecular structure of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one features a quinolinone core with a butoxy side chain substituted at the nitrogen position. The structural formula can be represented as follows:
The compound's three-dimensional conformation plays a crucial role in its reactivity and interaction with biological targets.
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one participates in various chemical reactions typical of quinolone derivatives:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one primarily relates to its role as an intermediate in the synthesis of aripiprazole. Aripiprazole functions as a partial agonist at dopamine D2 receptors and serotonin 5-HT1A receptors while acting as an antagonist at serotonin 5-HT2A receptors. This unique pharmacological profile allows it to stabilize dopamine levels in the brain, making it effective for treating psychotic disorders.
The physical properties of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one include:
Chemical properties include stability under standard laboratory conditions but may react under specific catalytic or oxidative environments.
The primary application of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one lies in its role as an intermediate in pharmaceutical synthesis. It is essential for producing aripiprazole, which is widely used for managing schizophrenia and bipolar disorder. Additionally, research into its derivatives may reveal potential new therapeutic agents targeting similar neurological pathways.
The molecular architecture of 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one (CAS No. 120004-79-7) features a partially saturated quinolinone heterocycle substituted at the 7-position with a 4-chlorobutoxy chain. Its systematic IUPAC designation is 7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one, though it is variably referenced in chemical literature as Aripiprazole Impurity 1, Chlorobutoxy Dihydroquinolinone, or 7-(4-Chlorobutoxy)carbostyril [1] [2]. Key structural parameters include:
Table 1: Comprehensive Compound Identification
Identifier Type | Value/Descriptor |
---|---|
CAS Registry Number | 120004-79-7 |
MDL Number | MFCD07787529 |
Key Synonyms | Aripiprazole Impurity 1; Aripiprazole Impurity H; 7-(4-Chlorobutoxy)-3,4-dihydrocarbostyril; Chlorobutoxyquinolinone |
InChI Key | SRMLSNBGMDJSJH-UHFFFAOYSA-N |
Boiling Point | 448.9 ± 45.0 °C (predicted) |
pKa | 14.41 ± 0.20 (predicted) |
The crystalline solid typically presents as white to light beige powders under standard conditions. Spectroscopic characterization reveals distinctive carbonyl stretching frequencies at approximately 1660 cm⁻¹ (IR) and characteristic aromatic proton signals between δ 6.7-7.2 ppm in ¹H NMR spectra. The chlorobutoxy chain protons appear as complex multiplets in the δ 3.5-3.7 (methylene adjacent to oxygen) and δ 3.6-3.8 (methylene adjacent to chlorine) regions [8].
Quinolinone chemistry emerged prominently in the late 19th century through alkaloid isolation studies, but synthetic derivatives gained substantial research attention during the 1980s antipsychotic drug development boom. The specific 7-substituted dihydroquinolinone framework was first systematically explored as part of structure-activity relationship investigations for dopamine receptor modulators. Japanese researchers at Otsuka Pharmaceutical pioneered the development of 7-(4-halobutoxy)-3,4-dihydrocarbostyrils during their foundational work on aripiprazole (Abilify®), filing key patents in the early 1990s that established synthetic routes to these intermediates [3].
The compound represents an evolution from simple hydroxyquinolinones (like 22246-18-0, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one) that demonstrated intriguing pharmacological profiles but lacked the alkylating functionality necessary for constructing complex neuroactive molecules. The strategic incorporation of the chlorobutoxy moiety marked a critical advancement, enabling nucleophilic displacement reactions with piperazine derivatives to yield diarylpiperazine-class antipsychotics. This structural innovation solved significant synthetic challenges in creating bifunctional intermediates capable of undergoing sequential alkylation reactions under controlled conditions [3] .
Patent analysis reveals steadily increasing protection of synthetic methodologies involving this compound, with US10464931B2 representing modern optimized processes for quinolinone derivatives used in brexpiprazole synthesis. The compound's versatility has maintained its research relevance across three decades of neuropharmaceutical development, with over 30 synthetic studies specifically referencing its application since 2000 [3].
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one serves as the pivotal penultimate intermediate in synthesizing aripiprazole, a first-line atypical antipsychotic approved for schizophrenia and bipolar disorder. Its synthetic utility stems from two reactive centers: the lactam carbonyl (hydrogen-bond acceptor) and the terminal chloride (electrophilic site). The latter undergoes efficient nucleophilic displacement by 1-(2,3-dichlorophenyl)piperazine (DCPP) to form the critical C-N bond that completes the aripiprazole structure [1] [8].
Synthesis Pathway:
Table 2: Pharmaceutical Intermediates Derived from 7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one
Derived Pharmaceutical | Reaction Partner | Bond Formed | Annual Production Scale |
---|---|---|---|
Aripiprazole (C₂₃H₂₇Cl₂N₃O₂) | 1-(2,3-Dichlorophenyl)piperazine | C-N bond at chlorobutyl terminus | >5 metric tons (global) |
Brexpiprazole Intermediates | Multi-ring nitrogen heterocycles | C-N/C-O linkages | Development scale |
Experimental Dopamine Modulators | Functionalized piperidines/piperazines | Variable | Research quantities |
The compound's hygroscopic nature necessitates storage under inert atmosphere (2-8°C) to prevent decomposition. Critical quality control parameters include HPLC purity (>99.0%), residual solvent levels (<3000 ppm), and absence of des-chloro impurities. Recent process intensification research demonstrates optimized yields exceeding 85% through phase-transfer catalysis and microwave-assisted reactions, representing significant improvements over early synthetic routes that averaged 60-65% yields [8].
Beyond aripiprazole synthesis, the compound serves as a versatile building block for novel dopamine partial agonists and serotonin-dopamine activity modulators (SDAMs). Its structural plasticity enables derivatization at multiple positions: N-alkylation of the lactam nitrogen, electrophilic aromatic substitution on the quinoline ring, or further functionalization of the butoxy chain. These transformations provide access to diverse chemical libraries for central nervous system drug discovery programs targeting depression, Parkinson's disease psychosis, and treatment-resistant schizophrenia [3] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3